2-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2S/c9-3-4-1-5-7(13-4)2-6(10-5)8(11)12/h1-2,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUZWINNRRQSPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1NC(=C2)C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Cyano 4h Thieno 3,2 B Pyrrole 5 Carboxylic Acid and Its Congeners
Strategies for the Construction of the Thieno[3,2-b]pyrrole Core
The formation of the central thieno[3,2-b]pyrrole ring system is the foundational step in synthesizing its derivatives. Various chemical strategies have been developed to construct this heteropentalene structure, ranging from classical cyclization reactions to modern transition-metal-catalyzed methods.
Cyclization Reactions of Suitable Precursors
The construction of the thieno[3,2-b]pyrrole core often relies on intramolecular cyclization reactions of appropriately substituted thiophene (B33073) precursors. These methods involve creating the pyrrole (B145914) ring onto a pre-existing thiophene moiety. A common approach begins with functionalized thiophenes, which are elaborated through several steps to introduce the necessary atoms for the pyrrole ring, followed by a final ring-closing reaction. For instance, cascade cyclization of specific alkynyl diol derivatives has been explored for creating fused thiophene systems, a strategy that highlights the versatility of cyclization approaches in building such scaffolds. mdpi.com The efficiency of these reactions is crucial as they establish the core structure upon which further functionalization depends.
Hemetsberger-Knittel Protocol and Analogous Approaches for Heteropentalenes
The Hemetsberger-Knittel synthesis is a powerful method for generating fused pyrrole skeletons, including the thieno[3,2-b]pyrrole core. mdpi.comwikipedia.org This thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester can be adapted for heteroaromatic systems. wikipedia.orgsynarchive.com
The process generally involves three key steps:
Synthesis of an Azido-ester : An alkyl azidoacetate is typically prepared via nucleophilic substitution of an alkyl haloacetate with sodium azide. mdpi.com
Knoevenagel Condensation : The azido-ester undergoes a base-promoted condensation with a suitable heteroaromatic aldehyde, in this case, a thiophene-2-carbaldehyde. This reaction forms the corresponding 2-azido-3-(thiophen-2-yl)acrylate intermediate. nih.gov
Intramolecular Cyclization : The crucial step is the thermolysis of the azidoacrylate derivative. Heating this intermediate, often in a high-boiling solvent like o-xylene, initiates an intramolecular cyclization to furnish the thieno[3,2-b]pyrrole core, typically as a carboxylate ester. nih.gov A postulated mechanism involves a nitrene intermediate. wikipedia.org
This protocol is particularly useful for producing ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylates, which are valuable precursors for more complex derivatives. nih.gov
Rhodium-Catalyzed C-H Bond Activation and Annulation
A modern and efficient atom-economical approach to the thieno[3,2-b]pyrrole framework involves transition-metal-catalyzed C-H bond activation and annulation. thieme-connect.com Rhodium(III) catalysis has proven particularly effective for the direct annulative coupling of 3-(acetylamino)thiophenes with internal alkynes. nii.ac.jpthieme-connect.comresearchgate.net
In this methodology, the acetylamino group on the thiophene substrate acts as a directing group, enabling the regioselective cleavage of the C-H bond at the C2-position of the thiophene ring. thieme-connect.comnii.ac.jp This C-H activation is followed by the insertion of an alkyne and subsequent reductive elimination to form the pyrrole ring, yielding a 4-acetylthieno[3,2-b]pyrrole derivative. nii.ac.jp The reaction is typically carried out in the presence of a Cp*Rh(III) catalyst and a silver salt oxidant. thieme-connect.com
A plausible mechanism involves the following sequence:
Coordination of the acetylamino directing group to the rhodium center.
Cyclometalation to form a rhodacycle intermediate.
Alkyne insertion into the C-Rh bond.
Reductive elimination to yield the thienopyrrole product and regenerate the active catalyst. thieme-connect.comnii.ac.jp
This method allows for the construction of variously substituted thienopyrroles, and the acetyl directing group can be readily removed to provide the 4-unprotected core. thieme-connect.comthieme-connect.com
| Entry | Thiophene Substrate (1) | Alkyne Substrate (2) | Product | Yield (%) |
| 1 | 3-(Acetylamino)thiophene | Diphenylacetylene | 4-Acetyl-5,6-diphenyl-4H-thieno[3,2-b]pyrrole | 88 |
| 2 | 3-(Acetylamino)thiophene | 1-Phenyl-1-propyne | 4-Acetyl-6-methyl-5-phenyl-4H-thieno[3,2-b]pyrrole | 62 |
| 3 | 3-(Acetylamino)thiophene | 4-Octyne | 4-Acetyl-5,6-dipropyl-4H-thieno[3,2-b]pyrrole | 29 |
| 4 | 5-Methyl-3-(acetylamino)thiophene | Diphenylacetylene | 4-Acetyl-2-methyl-5,6-diphenyl-4H-thieno[3,2-b]pyrrole | 89 |
Table 1: Examples of Rhodium-Catalyzed Synthesis of 4-Acetylthieno[3,2-b]pyrroles. Data sourced from Hayashi et al. (2023). thieme-connect.comnii.ac.jp
Improved Modular Synthesis Techniques for Densely Functionalized Thienopyrroles
To facilitate the synthesis of diverse libraries of thienopyrrole-based compounds, modular approaches have been developed. These routes are designed to allow for the late-stage introduction of various substituents at specific positions of the heterocyclic core. researchgate.net A convenient modular synthesis has been described that enables the introduction of substituents at positions 4, 5, and 6 of the thieno[3,2-b]pyrrole scaffold. researchgate.net Such strategies often involve a series of palladium-catalyzed reactions, such as tandem intramolecular C-N bond formation and intermolecular Suzuki coupling processes. researchgate.net This flexibility is critical for structure-activity relationship studies and the development of compounds with tailored properties.
Functionalization and Derivatization at Key Positions
Once the thieno[3,2-b]pyrrole core is synthesized, the introduction of specific functional groups is necessary to achieve the target molecule, 2-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid. This requires regioselective reactions to install the carboxylic acid and cyano moieties at the C5 and C2 positions, respectively.
Introduction of Carboxylic Acid and Cyano Moieties
The carboxylic acid group at the C5 position is often incorporated during the synthesis of the core itself. For example, the Hemetsberger-Knittel protocol typically yields an ester, such as ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, which can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. nih.gov
The introduction of the cyano group at the C2 position can be accomplished through a two-step sequence starting from the thieno[3,2-b]pyrrole-5-carboxylate intermediate.
Formylation : An aldehyde group can be introduced onto the electron-rich thienopyrrole ring via an electrophilic substitution reaction. The Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) is a standard method for formylating such heterocyclic systems. nih.gov While regioselectivity can be an issue, reaction conditions can be optimized to favor substitution at the desired C2 position of the thiophene ring.
Conversion of Aldehyde to Nitrile : The resulting 2-formyl derivative can then be converted into the 2-cyano compound. A common laboratory method for this transformation is the reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride, followed by dehydration, often achieved by heating with a reagent like acetic anhydride. mdpi.com This provides the target 2-cyano functionality.
This sequential functionalization highlights the importance of controlling regioselectivity in the synthesis of densely functionalized heterocyclic compounds.
N-Alkylation and N-Substitution Strategies
The nitrogen atom of the pyrrole ring in the thieno[3,2-b]pyrrole system serves as a key handle for introducing a variety of substituents, thereby modulating the electronic and steric properties of the molecule. N-alkylation is a fundamental strategy for derivatization, typically proceeding under basic conditions to deprotonate the pyrrole nitrogen, followed by nucleophilic attack on an alkyl halide.
A common method involves the use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). For instance, the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, a close analog of the title compound, has been successfully achieved with reagents like methyl iodide, and allyl, propargyl, and benzyl (B1604629) bromides to afford the corresponding N-substituted derivatives. researchgate.netresearchgate.net This strategy is a key step in the creation of combinatorial libraries based on the thieno[3,2-b]pyrrole scaffold. researchgate.netnih.gov The general conditions for these reactions are outlined in the table below.
Beyond simple alkylation, N-arylation strategies have also been explored for related fused thienopyrrole systems, employing metal-catalyzed cross-coupling reactions to attach aryl groups directly to the nitrogen atom.
C-2 and C-5 Functional Group Transformations (e.g., Carboxamide, Ester, Hydrazide)
The carboxylic acid at the C-5 position and the cyano group at the C-2 position are versatile functional groups that allow for a wide range of chemical transformations.
Carboxamide Formation: The carboxylic acid is readily converted into carboxamides, a functional group prevalent in many biologically active molecules. A standard and efficient method involves a two-step process. First, the carboxylic acid is activated by converting it into a more reactive acyl chloride. This is typically achieved by treating the starting acid with reagents like oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (B109758) (CH₂Cl₂), often with a catalytic amount of DMF. semanticscholar.org The resulting acyl chloride is then reacted in situ with a primary or secondary amine in the presence of a base, such as triethylamine, to yield the desired carboxamide. semanticscholar.org This approach has been successfully used to synthesize a variety of N-aryl thieno[3,2-b]pyrrole-5-carboxamides, which have been investigated as enzyme inhibitors. semanticscholar.orgnih.gov
Esterification: The conversion of the C-5 carboxylic acid to its corresponding ester is a fundamental transformation. While various methods exist, the Fischer esterification remains a common and straightforward approach. This reaction involves treating the carboxylic acid with an alcohol (which often serves as the solvent) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and using a large excess of the alcohol can drive it towards the formation of the ester product. Ethyl and methyl esters of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid are common intermediates in more complex synthetic sequences. researchgate.netchemsynthesis.com
Hydrazide Synthesis: Hydrazides are valuable intermediates for the synthesis of various heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. researchgate.net The direct conversion from the carboxylic acid can be challenging. A more effective route involves first activating the carboxylic acid. One reported method converts the acid into its corresponding imidazolide (B1226674) using a coupling reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI). bohrium.com This activated intermediate is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to furnish the C-5 carbohydrazide (B1668358) in good yield. bohrium.com Alternatively, the corresponding methyl or ethyl ester can be refluxed with hydrazine in a solvent like ethanol (B145695) to produce the hydrazide. mdpi.com
The following table summarizes typical reagents used for these transformations.
Synthesis of Fused Polycyclic Thienopyrrole Systems (e.g., Dithieno[3,2-b:2′,3′-d]pyrrole)
The fusion of additional rings onto the thieno[3,2-b]pyrrole core leads to extended polycyclic aromatic systems with unique electronic properties suitable for applications in organic electronics. A prominent example is the dithieno[3,2-b:2′,3′-d]pyrrole (DTP) system, which consists of a central pyrrole ring flanked by two thiophene rings.
The synthesis of the DTP core generally relies on the formation of the central pyrrole ring through carbon-nitrogen bond-forming reactions. One of the most prevalent methods is the palladium-catalyzed Buchwald-Hartwig amination. This reaction typically involves the coupling of a 3,3′-dihalo-2,2′-bithiophene precursor with a primary amine (R-NH₂) in the presence of a palladium catalyst and a suitable ligand. This intramolecular double C-N coupling reaction efficiently constructs the fused pyrrole ring.
Another established method for N-heteroarylation is the copper-catalyzed Ullmann condensation. This approach can be used to couple the parent, unsubstituted 4H-dithieno[3,2-b:2′,3′-d]pyrrole with heteroaromatic halides, expanding the range of accessible N-substituted DTP derivatives. These synthetic strategies are pivotal in creating novel building blocks for semiconducting polymers and organic electronic devices.
Scalability and Efficiency in Synthetic Routes
The transition from laboratory-scale synthesis to large-scale production requires routes that are not only high-yielding but also efficient, cost-effective, and safe. For thieno[3,2-b]pyrrole derivatives, developing scalable synthetic methodologies is crucial for their practical application.
Key considerations for enhancing scalability and efficiency include:
Use of readily available starting materials: Employing inexpensive and commercially abundant precursors is essential for economic viability.
Avoiding hazardous reagents and intermediates: Designing syntheses that bypass toxic or explosive materials enhances safety, particularly on a larger scale.
Facile purification: Developing procedures where products can be isolated through simple filtration or crystallization, rather than chromatography, is highly advantageous for large-scale production. nih.gov
Optimized methodologies for related fused heterocycles like thieno[3,2-b]thiophene (B52689) have focused on creating robust procedures that provide efficient access to the core structure on a large scale. nih.govacs.org The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can significantly improve efficiency by reducing the need for intermediate isolation and purification steps. Furthermore, the application of parallel solution-phase synthesis techniques has been shown to be effective for creating libraries of thieno[3,2-b]pyrrole derivatives, demonstrating the efficiency of these synthetic routes for generating molecular diversity. nih.gov
Mechanistic Insights into Biological Activity and Target Engagement of 2 Cyano 4h Thieno 3,2 B Pyrrole 5 Carboxylic Acid Derivatives
Enzyme Inhibition Studies
D-Amino Acid Oxidase (DAAO) Inhibition
Derivatives of the thieno[3,2-b]pyrrole scaffold, specifically 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, have been identified as potent inhibitors of D-Amino Acid Oxidase (DAAO). DAAO is a flavoenzyme responsible for the degradation of D-amino acids, including D-serine, which is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. Inhibition of DAAO is a therapeutic strategy aimed at increasing D-serine levels to enhance NMDA receptor function, which is often hypoactive in conditions like schizophrenia.
Research has characterized 4H-thieno[3,2-b]pyrrole-5-carboxylic acid as a potent and selective inhibitor of both human and rat DAAO. In vitro studies have determined its half-maximal inhibitory concentration (IC₅₀) to be in the nanomolar range. Structural studies indicate that while many inhibitors stack with the Tyr224 residue in the enzyme's active site, 4H-thieno[3,2-b]pyrrole-5-carboxylic acid causes this tyrosine side chain to move away from the active site, representing a distinct binding mode.
| Compound | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | Human DAAO | 145 |
| 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | Rat DAAO | 114 |
Lysine (B10760008) Demethylase 1A (KDM1A) Inhibition
A significant area of research for this scaffold involves the development of thieno[3,2-b]pyrrole-5-carboxamides as reversible inhibitors of Lysine Demethylase 1A (KDM1A), also known as LSD1. KDM1A is a flavin-dependent demethylase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4), leading to transcriptional repression. Its overexpression is linked to various cancers, making it a key therapeutic target.
High-throughput screening identified the N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide series as promising KDM1A inhibitors. Subsequent structure-guided optimization, based on co-crystal structures with the KDM1A-CoRest complex, led to the development of derivatives with exceptionally high potency. Modifications to the benzamide (B126) moiety and the core structure resulted in compounds with IC₅₀ values in the single-digit nanomolar range. These potent derivatives have been shown to affect the expression of KDM1A-regulated genes in cellular assays and exhibit anticlonogenic effects in human leukemia cells.
| Compound | Description | KDM1A IC₅₀ (nM) |
|---|---|---|
| Compound 2 | Early derivative from preliminary exploration | 160 |
| Compound 19 | Hit compound from high-throughput screen | 2900 |
| Compound 46 | Product of structure-guided optimization | ~5-10 (single-digit nM) |
| Compound 49 | Product of structure-guided optimization | ~5-10 (single-digit nM) |
| Compound 50 | Product of structure-guided optimization | ~5-10 (single-digit nM) |
| Compound 90 | Optimized derivative from initial expansion | 162 |
Casein Kinase Iε (CKIε) Inhibition
Based on a comprehensive review of the scientific literature, there are no available research findings on the inhibition of Casein Kinase Iε (CKIε) by 2-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid or its closely related derivatives.
Hepatitis C Virus NS5B Polymerase Inhibition
The thieno[3,2-b]pyrrole scaffold has been utilized as a foundation for developing allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. This RNA-dependent RNA polymerase is essential for the replication of the viral genome and is a prime target for antiviral therapies. Thienopyrrole derivatives act as non-nucleoside inhibitors that bind to an allosteric site in the "finger-loop" region of the enzyme, distinct from the active site for nucleotide binding.
Optimization of this chemical series resulted in N-acetamide derivatives with submicromolar potency in cell-based HCV replicon assays. Further structural modifications, such as linking the N4-position of the pyrrole (B145914) to the C5-aryl group, led to the creation of tetracyclic thienopyrrole compounds. These advanced derivatives not only retained potent antiviral activity but also displayed improved pharmacokinetic profiles, demonstrating their potential as drug candidates.
| Compound Class | Mechanism of Action | Reported Potency |
|---|---|---|
| N-acetamide derivatives | Allosteric finger-loop inhibition | Submicromolar (in cell-based replicon assay) |
| Tetracyclic thienopyrrole (e.g., Compound 40) | Allosteric finger-loop inhibition | Equipotent with related indole (B1671886) inhibitors; favorable PK profile |
Cyclooxygenase-2 (COX-2) Inhibition
While several derivatives based on the thiophene[3,2-b]pyrrole scaffold have been synthesized and evaluated for general anti-inflammatory activity, specific mechanistic studies detailing their direct inhibition of the Cyclooxygenase-2 (COX-2) enzyme are not extensively reported in the available literature. Research has confirmed the anti-inflammatory properties of certain derivatives in cellular and animal models, but explicit IC₅₀ values against the COX-2 enzyme have not been characterized.
Alpha-Amylase Inhibition
Following a thorough review of published scientific studies, no data is currently available regarding the inhibitory activity of this compound or its derivatives against the alpha-amylase enzyme.
Other Biological Activities and Cellular Targets
Thieno[3,2-b]pyrrole 5-carboxamides have been identified as potent and selective inhibitors of Giardia duodenalis, the protozoan parasite responsible for giardiasis. nih.govresearchgate.netnih.gov Screening of compound libraries identified several thieno[3,2-b]pyrrole 5-carboxamides with significant anti-Giardia activity. researchgate.netescholarship.org
One derivative, compound 2, displayed potent cytocidal effects with a half-maximal inhibitory concentration (IC50) of ≤ 10 nM. nih.govresearchgate.netescholarship.org This activity was observed against multiple Giardia strains, including those from human-infecting assemblages and strains resistant to the common drug metronidazole. nih.govresearchgate.netescholarship.org The potent and selective nature of these compounds highlights their potential as a new chemotype for the development of treatments for giardiasis. researchgate.netnih.gov
| Compound Series/Name | Target Organism | Activity (IC50) |
|---|---|---|
| SN00798525 (1) | Giardia duodenalis | 1.2 μM |
| Compound 2 | Giardia duodenalis | ≤ 10 nM (0.31 μM) |
| Compound 3 | Giardia duodenalis | 0.94 μM |
| Compound 12 | Giardia duodenalis | 5.7 μM |
The 4H-thieno[3,2-b]pyrrole scaffold has been investigated for its potential as an anticancer agent, particularly for the treatment of colon cancer. scilit.comresearchgate.net Studies have shown that this series of compounds exhibits better inhibitory activities against colon cancer cells compared to other tested tumor cells. scilit.comresearchgate.net
The mechanism of action for their anticancer effects appears to be linked to the induction of apoptosis (programmed cell death). scilit.comresearchgate.net Research on the most active compound from one study, designated 8i, suggests that it likely induces apoptosis by inhibiting the activity of methionine aminopeptidase (B13392206) 2 (MetAP2), making it a potential potent inhibitor of this enzyme. scilit.com Other thieno[3,2-b]pyrrole derivatives have been explored as activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a metabolic enzyme implicated in cancer cell proliferation, representing another strategy for anticancer therapeutics. nih.gov
| Compound Class | Target Cell Line | Proposed Target/Mechanism |
|---|---|---|
| 4H-thieno[3,2-b]pyrrole derivatives (e.g., 8i) | Colon Cancer | Induces apoptosis; potential inhibition of Methionine aminopeptidase 2 (MetAP2) |
| Thieno[3,2-b]pyrrole[3,2-d]pyridazinones | Cancer Cells (General) | Activation of Pyruvate Kinase M2 (PKM2) |
Serotonin (B10506) 5-HT1A Receptor Binding
While specific research on the this compound parent molecule is limited, studies on its structural analogs highlight the potential of the thieno[3,2-b]pyrrole nucleus in engaging serotonin receptors. The thienopyrrole scaffold has been investigated as a potential bioisostere for the indole nucleus found in many biologically active compounds, including the serotonin agonist N,N-dimethyltryptamine. nih.gov
In comparative studies, thieno[3,2-b]pyrrole derivatives have demonstrated a notable affinity for the serotonin 5-HT1A receptor. For instance, the derivative 6-[2-(N,N-dimethylamino)ethyl]-4H-thieno[3,2-b]pyrrole showed a significantly greater affinity for the 5-HT1A receptor compared to N,N-dimethyltryptamine. nih.gov This suggests that the electronic characteristics of the thienopyrrole aromatic system are well-suited for interaction with this specific serotonin receptor subtype. The substitution of the indole's benzene (B151609) ring with a thiophene (B33073) ring appears to enhance binding at the 5-HT1A receptor, indicating that serotonin receptor isoforms are highly sensitive to subtle changes in the electronic structure of these aromatic systems. nih.gov Furthermore, behavioral studies in rats with this derivative induced a "serotonin syndrome," which is a known indicator of 5-HT1A receptor activation. nih.gov
These findings underscore that the thieno[3,2-b]pyrrole core structure is a promising pharmacophore for designing ligands with high affinity for the serotonin 5-HT1A receptor. nih.gov
Table 1: Comparative Receptor Affinity of a Thieno[3,2-b]pyrrole Derivative
| Compound | Target Receptor | Affinity Comparison |
|---|---|---|
| 6-[2-(N,N-dimethylamino)ethyl]-4H-thieno[3,2-b]pyrrole | 5-HT1A | Significantly greater affinity than N,N-dimethyltryptamine nih.gov |
| N,N-dimethyltryptamine (Reference) | 5-HT1A | Lower affinity than the thienopyrrole derivative nih.gov |
Antimicrobial and Antitubercular Explorations
The pyrrole and thienopyrrole scaffolds are integral to various compounds investigated for their antimicrobial and antitubercular properties. The emergence of multi-drug resistant (MDR) and extensively-drug resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of novel therapeutic agents. mdpi.com Derivatives of the this compound core have been part of this exploratory research.
Studies on complex heterocyclic systems derived from thienopyrroles, such as 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives, have shown bacteriostatic effects against Mycobacterium tuberculosis H37Rv. nih.gov Although most tested compounds in one study showed relatively low activity, the derivative bearing an N,N-dimethylethan-1-amine moiety demonstrated a moderate minimal inhibitory concentration (MIC) of 12.5 μg/mL. nih.gov
Furthermore, the broader class of pyrrole derivatives has been a fertile ground for the discovery of potent antitubercular agents. Pyrrole-2-carboxamides, for example, have been designed as inhibitors of the essential mycobacterial membrane protein MmpL3. nih.gov Structure-activity relationship studies revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring significantly improved anti-TB activity. nih.gov Several compounds in this class exhibited potent activity against M. tuberculosis with MIC values below 0.016 μg/mL and showed low cytotoxicity. nih.gov Another study identified a pyrrole-2-carboxylate derivative, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate, with an MIC value of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv. nih.gov
The antibacterial potential of pyrrole-containing compounds extends beyond mycobacteria. Certain pyrrolo[3,4-c]pyridine derivatives have demonstrated activity against Staphylococcus aureus. nih.gov Additionally, pyrrole-2-carboxylic acid has been shown to inhibit biofilm formation and reduce the virulence of Listeria monocytogenes. nih.gov
Table 2: Antitubercular and Antimicrobial Activity of Selected Thienopyrrole and Pyrrole Derivatives
| Compound Class/Derivative | Target Organism | Activity (MIC) |
|---|---|---|
| 4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivative (with N,N-dimethylethan-1-amine moiety) | Mycobacterium tuberculosis H37Rv | 12.5 μg/mL nih.gov |
| Pyrrole-2-carboxamide derivatives (with fluorophenyl moiety) | Mycobacterium tuberculosis | < 0.016 μg/mL nih.gov |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL nih.gov |
| 2-[(2-chloranilino)methyl]-4-methyl-6-phenyl-pyrrolo[3,4-c]pyridine-1,3-dione | Staphylococcus aureus | Active (MIC not specified) nih.gov |
| Pyrrole-2-carboxylic acid | Listeria monocytogenes | Inhibits biofilm formation nih.gov |
Structure Activity Relationship Sar and Pharmacophore Modeling for Thienopyrrole Derivatives
Elucidating Structural Requirements for Potent Biological Activity
Structure-activity relationship (SAR) studies on thieno[3,2-b]pyrrole derivatives have revealed several key structural features essential for potent biological activity. The core bicyclic thieno[3,2-b]pyrrole ring system is a fundamental pharmacophore for the activity of these compounds. researchgate.net Research into their antiviral properties, specifically against Chikungunya virus (CHIKV) and other alphaviruses, has provided significant insights.
Initial studies identified that the nature of the substituent at the C-5 position is a critical determinant of activity. A comparison between a C-5 carboxylic ester, a C-5 carboxylic acid, and a C-5 carboxamide derivative showed that the amide possessed the most potent antiviral activity. researchgate.net This highlights the importance of a hydrogen bond-donating group at this position for interaction with the biological target.
Furthermore, SAR analyses of a series of thieno[3,2-b]pyrrole derivatives against neurotropic alphaviruses demonstrated that specific substitutions on both the pyrrole (B145914) nitrogen (N-4) and the C-5 carboxamide are crucial for enhancing potency. nih.gov A lead compound was identified featuring a 4-fluorobenzyl group on the pyrrole nitrogen and a piperidine-4-carboxamide moiety at the C-5 position, which itself was further substituted with a 2-furanylmethylamine group. This complex substitution pattern suggests that the molecule interacts with a large binding pocket, with specific requirements for optimal activity. nih.gov The broad-spectrum activity of these compounds against various alphaviruses suggests they may target a highly conserved viral enzymatic function, possibly related to the viral replicase proteins. nih.gov
Impact of Substitution Patterns (N-1, C-2, C-5, C-6) on Biological Efficacy
The biological efficacy of thieno[3,2-b]pyrrole derivatives can be finely tuned by altering the substitution patterns at various positions on the bicyclic core.
N-1 (Pyrrole Nitrogen) : N-alkylation of the pyrrole nitrogen is a common strategy. For instance, the introduction of a para-methoxybenzyl group at this position was a key step in the synthesis of precursors for active antiviral compounds. researchgate.net In another study, a 4-fluorobenzyl group at this position was part of a lead compound with potent activity against neurotropic alphaviruses. nih.gov This indicates that a substituted benzyl (B1604629) group at N-1 is favorable for activity, likely engaging in hydrophobic or aromatic interactions within the binding site.
C-2 (Thiophene Ring) : The introduction of a cyano group at the C-2 position of a pyrrole ring has been shown to be a key interaction in tyrosinase inhibitors, where the cyano group interacts with the dicopper nucleus in the enzyme's active site. frontiersin.org By analogy, a C-2 cyano group on the thieno[3,2-b]pyrrole scaffold could play a significant role in binding to metalloenzymes. Additionally, studies on related scaffolds have shown that a bromo substituent on the thiophene (B33073) ring is essential for antiviral activity, suggesting that a halogen at C-2 or C-6 could be beneficial. researchgate.net
C-5 (Pyrrole Ring) : This position is critical for activity, with a carboxamide group being highly favorable. researchgate.net Studies on LSD1 inhibitors based on the thieno[3,2-b]pyrrole-5-carboxamide scaffold showed that introducing a substituted chiral pyrrolidine (B122466) group at the carboxamide nitrogen resulted in significantly improved activities. nih.gov This suggests that the C-5 position acts as a key anchor point, with its substituent extending into a region where specific stereochemical and functional group arrangements can dramatically enhance potency. The conversion of a C-5 carboxylic acid to various amides is a key optimization step. researchgate.net
C-6 (Pyrrole Ring) : While less explored than other positions, substitution at C-6 can influence activity. Attempts to introduce a nitro group onto the thieno[3,2-b]pyrrole core resulted in nitration at both the 2- and 6-positions, indicating the reactivity of this site. nih.gov The importance of a bromo substituent on the thiophene ring for antiviral activity could also apply to the C-6 position, suggesting that halogenation here may be a viable strategy for enhancing efficacy. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis
To better understand the relationship between the chemical structures of thieno[3,2-b]pyrrole derivatives and their biological activities, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been employed. These computational methods provide detailed insights into the influence of steric, electrostatic, and other molecular fields on the inhibitory potency of the compounds.
A CoMFA model was developed for a series of 55 thieno[3,2-b]pyrrole-5-carboxamide derivatives acting as LSD1 inhibitors. nih.govresearchgate.net The model demonstrated good statistical significance and predictive capability. nih.govresearchgate.netpreprints.org
The statistical results for the CoMFA model were robust, with a cross-validated correlation coefficient (q²) of 0.783 and a non-cross-validated correlation coefficient (r²) of 0.944. nih.gov The model also showed good external predictive power, with a predicted correlation coefficient (r²pred) of 0.851. nih.govresearchgate.net The analysis of the CoMFA contour maps revealed that steric and electrostatic fields are the primary contributors to the model. The steric fields contribute more significantly than the electrostatic fields. The contour maps indicate that bulky substituents are favored in certain regions of the molecule, while in other areas, less bulky groups enhance activity. Similarly, the electrostatic contour maps highlight regions where electropositive or electronegative groups are preferred for optimal interaction with the target. nih.gov
Table 1: CoMFA Statistical Results for Thieno[3,2-b]pyrrole-5-carboxamide Derivatives
| Parameter | Value |
|---|---|
| q² (cross-validated r²) | 0.783 |
| r² (non-cross-validated r²) | 0.944 |
| r²_pred (external validation) | 0.851 |
| F value | 114.757 |
| Standard Error of Estimate (SEE) | 0.198 |
| Optimal Number of Components | 5 |
Data sourced from a study on LSD1 inhibitors. nih.gov
Complementing the CoMFA study, a CoMSIA model was also generated for the same series of thieno[3,2-b]pyrrole-5-carboxamide LSD1 inhibitors. nih.govresearchgate.net The CoMSIA model considers not only steric and electrostatic fields but also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
The CoMSIA model also yielded statistically significant results, with a q² of 0.728, an r² of 0.982, and an r²pred of 0.814. nih.govresearchgate.net The CoMSIA contour maps provide a more detailed understanding of the SAR. They identify specific regions where hydrophobic groups, hydrogen bond donors, and hydrogen bond acceptors are favorable or unfavorable for biological activity. For example, the maps might indicate that a hydrogen bond acceptor is beneficial near the carboxamide oxygen, while a hydrophobic group is preferred on an aromatic ring substituent. nih.gov The combination of CoMFA and CoMSIA provides a comprehensive picture of the structural requirements for potent inhibition. nih.gov
Table 2: CoMSIA Statistical Results for Thieno[3,2-b]pyrrole-5-carboxamide Derivatives
| Parameter | Value |
|---|---|
| q² (cross-validated r²) | 0.728 |
| r² (non-cross-validated r²) | 0.982 |
| r²_pred (external validation) | 0.814 |
| F value | 269.839 |
| Standard Error of Estimate (SEE) | 0.113 |
| Optimal Number of Components | 6 |
Data sourced from a study on LSD1 inhibitors. nih.gov
Pharmacophore Model Development and Optimization
Pharmacophore modeling is another powerful computational tool used to define the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For thieno[3,2-b]pyrrole derivatives, pharmacophore models can be developed based on the structures of known active compounds.
The development of a pharmacophore model for thieno[3,2-b]pyrrole inhibitors would typically involve identifying common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to the target. For instance, a model for thieno[3,2-b]pyrimidine analogs as VEGFR-2 inhibitors identified hydrophobic character, electron-withdrawing groups, and hydrogen-bond donating groups as key features for activity. semanticscholar.org
Based on the SAR and QSAR data for thieno[3,2-b]pyrrole derivatives, a hypothetical pharmacophore model would likely include:
A hydrogen bond acceptor feature corresponding to the C-2 cyano group.
A hydrogen bond donor/acceptor feature associated with the C-5 carboxylic acid or carboxamide group.
A hydrophobic/aromatic feature related to the substituent at the N-1 position.
Additional hydrophobic and hydrogen bonding features based on the specific substituents at the C-5 carboxamide.
Once a pharmacophore model is developed, it can be used for virtual screening of compound libraries to identify new molecules with the desired structural features. Furthermore, the model can guide the optimization of existing lead compounds by suggesting modifications that would better fit the pharmacophoric requirements, ultimately leading to the design of more potent and selective inhibitors. researchgate.net
Computational Chemistry and Advanced Spectroscopic Characterization
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic distribution. For 2-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, DFT calculations offer a theoretical framework for understanding its inherent chemical reactivity and conformational preferences. dntb.gov.ua
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO reflects its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.gov
For this compound, the HOMO is expected to be distributed primarily across the electron-rich thieno[3,2-b]pyrrole ring system. Conversely, the LUMO is anticipated to be localized more towards the electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups. A smaller HOMO-LUMO gap generally signifies a molecule that is more easily polarized and chemically reactive. nih.gov Theoretical calculations on related heterocyclic systems demonstrate that such analyses are key to predicting electronic transitions, like those observed in UV-Vis spectroscopy. materialsciencejournal.org
Table 1: Theoretical Frontier Orbital Analysis
| Parameter | Description | Predicted Characteristic for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on the fused thienopyrrole ring system. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Localized on the cyano and carboxylic acid substituents. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A relatively moderate gap is expected, suggesting potential for charge transfer interactions. |
Note: This table is based on theoretical principles and data from analogous compounds; specific energy values for the title compound are not available in the cited literature.
Molecular Electrostatic Potential (MEP) mapping is a DFT-based tool that visualizes the charge distribution across a molecule. nih.gov The MEP surface indicates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
In this compound, the MEP surface would show negative potential concentrated around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group. These regions represent likely sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the N-H proton of the pyrrole (B145914) ring would exhibit positive potential, marking them as sites susceptible to nucleophilic attack. This charge distribution profile suggests a molecule with distinct regions for intermolecular interactions, such as hydrogen bonding, and a significant potential for internal charge transfer from the heterocyclic ring to the substituent groups.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.
Studies on closely related thieno[3,2-b]pyrrole-5-carboxamide derivatives have identified them as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in various cancers. rsc.orgnih.gov Docking simulations of these compounds into the active site of LSD1 reveal key interactions that are likely mirrored by this compound. The simulations show that the thieno[3,2-b]pyrrole core fits into a hydrophobic pocket of the enzyme, while the substituent at the 5-position (the carboxylic acid in this case) forms crucial hydrogen bonds with active site residues. Notably, the residue Asn535 has been identified as playing a critical role in stabilizing these inhibitors through hydrogen bonding. researchgate.net Such studies provide a rational basis for the design of new, more effective inhibitors based on the thieno[3,2-b]pyrrole scaffold. nih.gov
Spectroscopic Analysis for Structural Elucidation (NMR, IR, Mass Spectrometry, UV-Vis)
Spectroscopic techniques are fundamental for confirming the chemical structure of a synthesized compound. Each method provides unique information about the molecule's atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be expected to show distinct signals for the protons on the aromatic rings and the acidic proton of the carboxylic acid group, which would likely appear as a broad singlet at a downfield chemical shift (>10 ppm). ¹³C NMR would show characteristic signals for the carbonyl carbon of the carboxylic acid (typically 160-180 ppm) and the carbon of the cyano group (around 115-120 ppm), in addition to the carbons of the heterocyclic core.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretch of the hydrogen-bonded carboxylic acid. spectroscopyonline.com A sharp, intense absorption around 2200-2230 cm⁻¹ would confirm the presence of the C≡N stretch of the cyano group. The C=O stretch of the carboxylic acid would appear as a strong band in the region of 1700-1730 cm⁻¹. spectroscopyonline.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For this compound (C₈H₄N₂O₂S), the expected exact mass would be approximately 192.00 g/mol . High-resolution mass spectrometry would confirm this molecular formula. Fragmentation patterns would likely show the loss of the carboxylic acid group (-COOH).
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the thieno[3,2-b]pyrrole core is expected to give rise to strong absorptions in the UV region. The precise wavelength of maximum absorbance (λmax) is influenced by the electronic nature of the substituents. DFT calculations can be used to predict these electronic transitions and correlate them with experimental spectra. materialsciencejournal.org
Table 2: Predicted Spectroscopic Data
| Technique | Functional Group | Expected Signal/Absorption |
|---|---|---|
| ¹H NMR | -COOH | Broad singlet, >10 ppm |
| Aromatic C-H | Signals in the aromatic region (6-8 ppm) | |
| Pyrrole N-H | Broad signal, variable position | |
| ¹³C NMR | -COOH | ~160-180 ppm |
| -CN | ~115-120 ppm | |
| Aromatic C | ~100-150 ppm | |
| IR | Carboxylic Acid O-H | Broad band, ~2500-3300 cm⁻¹ |
| Cyano C≡N | Sharp, strong band, ~2200-2230 cm⁻¹ | |
| Carbonyl C=O | Strong band, ~1700-1730 cm⁻¹ |
| MS | Molecular Ion (M⁺) | m/z ≈ 192 |
Note: This table represents expected values based on the known spectroscopic behavior of the constituent functional groups.
X-ray Crystallographic Analysis for Solid-State Structure and Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate data on bond lengths, bond angles, and torsion angles. For this compound, a crystallographic analysis would reveal the planarity of the fused ring system and the orientation of the substituent groups.
Furthermore, this analysis would elucidate the intermolecular interactions that govern the crystal packing. It is highly probable that the molecules would form hydrogen-bonded dimers through their carboxylic acid groups, a common structural motif for carboxylic acids. Additional intermolecular interactions, such as π-π stacking between the aromatic rings and N-H···N or N-H···O hydrogen bonds, could also play a role in stabilizing the crystal lattice. As of this writing, a specific crystal structure for this compound has not been reported in the literature.
Electron Spin Resonance (ESR) Measurements for Radical Characterization
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that is specifically sensitive to species containing unpaired electrons, such as radicals or transition metal ions. As this compound is a stable, closed-shell molecule, it does not possess any unpaired electrons and is therefore ESR-silent. No ESR studies have been reported for this compound, as the technique is not applicable to its ground state. Such measurements would only become relevant if the molecule were to be oxidized or reduced to form a radical ion, or if it were part of a system involving paramagnetic species.
Applications and Potential in Advanced Materials Science
Role as Hole Transport Materials (HTMs) in Perovskite Solar Cells
Perovskite solar cells (PSCs) have emerged as a promising photovoltaic technology due to their high power conversion efficiencies (PCEs) and low manufacturing costs. A crucial component of a high-performing PSC is the hole transport material (HTM), which is responsible for efficiently extracting and transporting positive charge carriers (holes) from the perovskite absorber layer to the electrode.
Despite the theoretical potential of 2-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid as an HTM, a review of available scientific literature does not currently yield specific research findings or performance data for its application in perovskite solar cells. While related compounds, such as dithieno[3,2-b:2′,3′-d]pyrrole (DTP) derivatives, have shown promise as HTMs, detailed experimental results for this specific molecule are not presently documented.
For context, the performance of PSCs is typically evaluated based on several key parameters:
Open-Circuit Voltage (Voc V): The maximum voltage the solar cell can produce when no current is flowing.
Short-Circuit Current Density (Jsc mA/cm²): The maximum current density the solar cell can produce when the voltage is zero.
Fill Factor (FF %): A measure of the "squareness" of the current-voltage curve, indicating the quality of the solar cell.
Below is a hypothetical data table illustrating how the performance of a perovskite solar cell utilizing this compound as an HTM would be presented, were such data available.
| HTM | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
|---|---|---|---|---|
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Further experimental research is required to synthesize, characterize, and incorporate this compound into perovskite solar cells to determine its actual performance as a hole transport material. Such studies would involve fabricating PSC devices and measuring their photovoltaic parameters to ascertain the efficacy of this compound in comparison to existing state-of-the-art HTMs.
Concluding Remarks and Future Research Perspectives
Current Challenges and Opportunities in Thienopyrrole Research
The synthesis of diversely substituted thienopyrroles presents both challenges and opportunities. One of the primary hurdles is the regioselective functionalization of the thienopyrrole core. Developing synthetic methodologies that allow for precise control over the introduction of various substituents is crucial for systematic structure-activity relationship (SAR) studies. chim.it Furthermore, the inherent stability and potential for polymerization of some thienopyrrole derivatives can complicate their synthesis and purification. chim.it
Despite these challenges, the opportunities within thienopyrrole research are vast. The modular nature of their synthesis allows for the creation of large and diverse chemical libraries. researchgate.net This diversity is key to unlocking their full potential in various applications. The development of more efficient and scalable synthetic routes will be instrumental in advancing the field. igi-global.com
Emerging Directions for Chemical Synthesis and Derivatization
Future synthetic efforts in the field of thienopyrroles are likely to focus on the development of novel catalytic systems for their construction and functionalization. Palladium-catalyzed cross-coupling reactions, for instance, have already shown promise in the synthesis of complex thienopyrrole derivatives. researchgate.net The exploration of C-H activation strategies could provide more atom-economical and environmentally friendly routes to functionalized thienopyrroles.
Furthermore, the derivatization of the thienopyrrole scaffold to create novel fused systems is an exciting avenue of research. By extending the conjugated system, it may be possible to fine-tune the electronic and optical properties of these molecules for applications in organic electronics.
Untapped Therapeutic and Materials Science Applications
The therapeutic potential of thienopyrrole derivatives is an area of intense interest. These compounds have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antiviral agents. igi-global.comresearchgate.net The thienopyrrole scaffold has been identified as a key component in the development of inhibitors for various enzymes, such as kinases and lysine-specific demethylase 1 (LSD1), which are implicated in cancer. researchgate.net Moreover, recent studies have highlighted their potential as antagonists for Toll-like receptors 7 and 8 (TLR7/8), suggesting their utility in treating autoimmune diseases like lupus. nih.govacs.orgbioworld.com
In the realm of materials science, the unique photophysical properties of thienopyrroles make them attractive candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Their rigid, planar structure and extended π-conjugation can facilitate efficient charge transport and light emission. The ability to tune their electronic properties through chemical modification is a significant advantage in the design of next-generation organic electronic devices. researchgate.net
While the journey to fully understand and exploit the properties of 2-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is still in its early stages, the broader landscape of thienopyrrole research provides a clear and compelling roadmap for future investigations. The synthesis and characterization of this and other novel derivatives will undoubtedly contribute to the advancement of both medicine and materials science.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, and how do reaction conditions affect yield and purity?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted pyrrole precursors with sulfur-containing reagents. For example, derivatives like 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid are synthesized via oxalyl chloride-mediated activation of carboxylic acids in dichloromethane, followed by cyclization . Reaction parameters such as temperature (room temperature vs. reflux), solvent polarity, and catalyst choice (e.g., sodium ethoxide) critically influence yield. Purity optimization may require chromatographic purification or recrystallization from ethanol .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer :
- LC-MS/MS and GC-MS : Used to confirm molecular weight and fragmentation patterns. Predicted spectra for thienopyrroles often show characteristic ions at m/z 181.21 (molecular ion) and fragments corresponding to decarboxylation .
- NMR : ¹H and ¹³C NMR resolve substituent positions (e.g., cyano vs. methyl groups). For example, the carboxylic proton appears as a broad singlet near δ 12 ppm, while the cyano group’s electronic effects alter adjacent proton shifts .
- HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) assess purity >95% .
Q. What biological activities are reported for thieno[3,2-b]pyrrole derivatives, and how does the cyano substituent modulate these effects?
- Methodological Answer : Thienopyrroles exhibit inhibition of enzymes like lysine demethylase KDM1A (IC₅₀ ~0.162 μM for optimized analogs) and anti-parasitic activity against Giardia duodenalis . The cyano group enhances electrophilicity, improving target binding via hydrogen bonding or dipole interactions. Comparative studies with methyl or bromo analogs show that electron-withdrawing groups (e.g., -CN) increase potency but may reduce solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?
- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or regioisomeric impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm fused-ring connectivity .
- X-ray crystallography : Definitive structural elucidation, as demonstrated for carboxamide derivatives co-crystallized with KDM1A .
- Isotopic labeling : Use of ¹³C-labeled precursors to trace carboxylate groups during synthesis .
Q. What strategies improve solubility of this compound for in vitro assays?
- Methodological Answer :
- Esterification : Methyl or ethyl ester derivatives (e.g., methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate) increase lipophilicity but may require hydrolysis post-assay .
- Co-solvents : Use DMSO (≤10%) or cyclodextrin inclusion complexes.
- Pro-drug approaches : Conversion to amides or glycosides enhances aqueous solubility, as seen in related furopyrrole analogs .
Q. How can molecular docking studies predict binding affinity with targets like KDM1A?
- Methodological Answer :
- Template-based docking : Use X-ray structures of KDM1A (PDB: 5Z3Y) to model interactions. The carboxylic acid group often chelates the FAD cofactor, while the cyano group occupies a hydrophobic pocket .
- MD Simulations : Assess binding stability over 100 ns trajectories; validate with mutagenesis (e.g., Ala scanning of key residues like Glu379) .
- Free-energy perturbation (FEP) : Quantifies substituent effects on binding energy (e.g., -CN vs. -Br) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
